molecular formula C7H3ClF3NO4S B6588838 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride CAS No. 1227582-49-1

3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B6588838
CAS No.: 1227582-49-1
M. Wt: 289.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3ClF3NO4S It is a sulfonyl chloride derivative, characterized by the presence of nitro and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used.

    Reduction: Hydrogenation reactions are performed under atmospheric or higher pressures of hydrogen gas with palladium on carbon as a catalyst.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Amino Derivatives: Formed by the reduction of the nitro group.

Mechanism of Action

The mechanism of action of 3-nitro-5-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate ester derivatives, which can interact with biological targets such as enzymes and receptors .

Properties

CAS No.

1227582-49-1

Molecular Formula

C7H3ClF3NO4S

Molecular Weight

289.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.